molecular formula C10H11BrO B13552917 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene CAS No. 61364-70-3

1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene

Cat. No.: B13552917
CAS No.: 61364-70-3
M. Wt: 227.10 g/mol
InChI Key: QEYNYDFAJHNECS-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene is an organic compound characterized by a bromine atom attached to a propene chain, which is further connected to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination of propene followed by its reaction with methoxybenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is conducted under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

    Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Cyanoprop-1-en-2-yl)-3-methoxybenzene.

    Oxidation: 1-(3-Epoxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Formylprop-1-en-2-yl)-3-methoxybenzene.

    Reduction: 1-(3-Bromopropyl)-3-methoxybenzene.

Scientific Research Applications

1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes. The compound’s ability to undergo substitution and oxidation reactions also contributes to its biological activity by forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be compared with other similar compounds such as:

    1-(3-Chloroprop-1-en-2-yl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, affecting its chemical and biological properties.

    1-(3-Bromoprop-1-en-2-yl)-3-ethoxybenzene: Similar structure but with an ethoxy group instead of methoxy, influencing its solubility and reactivity.

Properties

CAS No.

61364-70-3

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene

InChI

InChI=1S/C10H11BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6H,1,7H2,2H3

InChI Key

QEYNYDFAJHNECS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)CBr

Origin of Product

United States

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